molecular formula C18H22N4O B15120668 N-[1-(3-methylquinoxalin-2-yl)piperidin-3-yl]cyclopropanecarboxamide

N-[1-(3-methylquinoxalin-2-yl)piperidin-3-yl]cyclopropanecarboxamide

Cat. No.: B15120668
M. Wt: 310.4 g/mol
InChI Key: ZJPFJKYXROMYTF-UHFFFAOYSA-N
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Description

N-[1-(3-methylquinoxalin-2-yl)piperidin-3-yl]cyclopropanecarboxamide is a complex organic compound that features a quinoxaline moiety, a piperidine ring, and a cyclopropanecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-methylquinoxalin-2-yl)piperidin-3-yl]cyclopropanecarboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for the addition of reagents and the control of reaction parameters can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-methylquinoxalin-2-yl)piperidin-3-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce different piperidine derivatives. Substitution reactions can lead to a variety of functionalized quinoxaline compounds.

Scientific Research Applications

N-[1-(3-methylquinoxalin-2-yl)piperidin-3-yl]cyclopropanecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(3-methylquinoxalin-2-yl)piperidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The quinoxaline moiety can interact with DNA or proteins, potentially inhibiting their function. The piperidine ring may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The cyclopropanecarboxamide group can contribute to the compound’s stability and reactivity, allowing it to form stable complexes with its targets .

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]cyclopropanesulfonamide
  • N-methyl-N-{[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]methyl}cyclopropanecarboxamide

Uniqueness

N-[1-(3-methylquinoxalin-2-yl)piperidin-3-yl]cyclopropanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the quinoxaline moiety provides potential for interactions with biological targets, while the piperidine ring enhances its pharmacokinetic properties. The cyclopropanecarboxamide group adds to the compound’s stability and reactivity, making it a versatile molecule for various applications .

Properties

Molecular Formula

C18H22N4O

Molecular Weight

310.4 g/mol

IUPAC Name

N-[1-(3-methylquinoxalin-2-yl)piperidin-3-yl]cyclopropanecarboxamide

InChI

InChI=1S/C18H22N4O/c1-12-17(21-16-7-3-2-6-15(16)19-12)22-10-4-5-14(11-22)20-18(23)13-8-9-13/h2-3,6-7,13-14H,4-5,8-11H2,1H3,(H,20,23)

InChI Key

ZJPFJKYXROMYTF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1N3CCCC(C3)NC(=O)C4CC4

Origin of Product

United States

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